molecular formula C18H19NO4 B3908608 ethyl 4-[(3-phenoxypropanoyl)amino]benzoate

ethyl 4-[(3-phenoxypropanoyl)amino]benzoate

Cat. No.: B3908608
M. Wt: 313.3 g/mol
InChI Key: XRWQBMWOLAQVLE-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-phenoxypropanoyl)amino]benzoate is an organic compound with the molecular formula C18H19NO4 It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a phenoxypropanoyl group, and an amide linkage

Properties

IUPAC Name

ethyl 4-(3-phenoxypropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-2-22-18(21)14-8-10-15(11-9-14)19-17(20)12-13-23-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWQBMWOLAQVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3-phenoxypropanoyl)amino]benzoate typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 4-aminobenzoic acid with 3-phenoxypropanoic acid chloride in the presence of a base such as triethylamine. This reaction forms the amide bond, resulting in the intermediate 4-[(3-phenoxypropanoyl)amino]benzoic acid.

    Esterification: The intermediate is then subjected to esterification using ethanol and a catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-phenoxypropanoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 4-[(3-phenoxypropanoyl)amino]benzoic acid.

    Reduction: Ethyl 4-[(3-phenoxypropanoyl)amino]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(3-phenoxypropanoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl 4-[(3-phenoxypropanoyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The phenoxy group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-[(3-phenoxypropanoyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: Lacks the phenoxypropanoyl group, making it less complex and potentially less specific in its interactions.

    Ethyl 4-[(2-phenoxypropanoyl)amino]benzoate: Similar structure but with a different position of the phenoxy group, which may affect its chemical and biological properties.

    Ethyl 4-[(3-chloropropanoyl)amino]benzoate:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Biological Activity

Ethyl 4-[(3-phenoxypropanoyl)amino]benzoate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The phenoxy group enhances binding affinity to biological targets, while the amide and ester functionalities influence pharmacokinetic properties. Such interactions may lead to various pharmacological effects, including anti-inflammatory and antimicrobial activities.

1. Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents .

2. Anti-inflammatory Effects

Research has demonstrated that this compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

3. Antioxidant Properties

This compound has been evaluated for its antioxidant capabilities. Studies using DPPH and FRAP assays indicate that it can scavenge free radicals effectively, contributing to its protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

StudyFindings
Gastroprotective Activity A study assessed the gastroprotective effects in rats, showing significant reductions in gastric lesions and increases in gastric wall mucus secretion when treated with the compound .
Cytotoxicity In vitro studies on cell lines indicated an IC50 value greater than 100 µg/mL, suggesting low cytotoxicity at therapeutic doses .
Histological Analysis Microscopic examination revealed reduced submucosal edema and leukocyte infiltration in treated rats, indicating effective gastric protection mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 4-[(3-phenoxypropanoyl)amino]benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Esterification : React 4-aminobenzoic acid with ethanol under acidic catalysis to form ethyl 4-aminobenzoate.

Acylation : Introduce the 3-phenoxypropanoyl group via coupling reagents (e.g., DCC/DMAP) in anhydrous dichloromethane .

  • Optimization :
  • Temperature : Maintain 0–5°C during acylation to minimize side reactions.
  • Solvent : Use DMF for improved solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Identify the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet) and amide proton (δ 8.1–8.3 ppm) .
  • ¹³C NMR : Confirm the ester carbonyl (δ 165–170 ppm) and amide carbonyl (δ 168–172 ppm).
  • IR : Validate amide C=O stretch (~1650 cm⁻¹) and ester C-O (~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ matching the molecular weight (C₁₈H₁₈N₂O₄; calc. 334.13).

Q. How does the ester group influence the compound’s reactivity in subsequent functionalization?

  • Methodological Answer : The ethyl ester acts as a protecting group, enabling selective modifications:

  • Hydrolysis : Convert to the carboxylic acid derivative under basic conditions (NaOH/EtOH, reflux) for further coupling .
  • Stability : The ester is inert toward nucleophilic acyl substitutions unless hydrolyzed, allowing controlled functionalization of the amide or aryl groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, 100 K) to determine bond lengths/angles and torsional parameters .
  • Refinement : Employ SHELXL for least-squares refinement, addressing disorder in flexible phenoxy groups .
  • Key Metrics :
ParameterValueSignificance
C=O bond length1.21 ÅConfirms resonance stabilization
Dihedral angle (aryl-amide)24.9°Indicates planarity disruption

Q. What strategies are effective in analyzing conflicting biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., HeLa) and concentrations (e.g., 100 μM) for comparability .
  • Control Experiments : Include positive controls (e.g., doxorubicin) to validate assay sensitivity.
  • Meta-Analysis : Cross-reference IC₅₀ values with structural analogs (e.g., tert-butyl derivatives) to identify substituent-activity relationships .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., COX-2):
  • Grid Setup : Focus on the active site (PDB ID: 3LN1).
  • Scoring : Prioritize poses with hydrogen bonds between the amide and Arg120/His90 residues .
  • MD Simulations : GROMACS can assess stability of ligand-protein complexes over 100 ns, analyzing RMSD (<2.0 Å acceptable) .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Process Optimization :
ParameterLab ScalePilot Scale
Solvent Volume50 mL5 L (switch to toluene for easier recovery)
CatalystDMAP (5 mol%)Immobilized DMAP on silica (reusable)
  • In-Line Monitoring : Use FTIR to track reaction progress and HPLC for purity checks (>95%) .

Data Contradiction Analysis

Q. How to address discrepancies in reported antitumor efficacy between in vitro and in vivo studies?

  • Methodological Answer :

  • Bioavailability Factors : Test solubility (e.g., PBS/DMSO mixtures) and metabolic stability (e.g., liver microsomes).
  • Dosing Regimens : In vivo studies may require liposomal encapsulation to enhance plasma half-life .
  • Pathway Analysis : Use RNA-seq to compare gene expression profiles (e.g., apoptosis markers) across models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-[(3-phenoxypropanoyl)amino]benzoate
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ethyl 4-[(3-phenoxypropanoyl)amino]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.